molecular formula C15H18O2 B144611 Curzerenone CAS No. 20493-56-5

Curzerenone

Cat. No. B144611
CAS RN: 20493-56-5
M. Wt: 230.3 g/mol
InChI Key: ZVMJXSJCBLRAPD-ZFWWWQNUSA-N
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Description

Total Synthesis of Curzerenone and Epicurzerenone

Curzerenone and its analog epicurzerenone were successfully synthesized through a novel approach that utilized nitroolefins as key synthons. The process began with the preparation of methyl 2-methyl-4-oxo-2-vinylpentanoate via a Lewis acid-promoted reaction. Subsequently, a KF-catalyzed reaction was employed to create the crucial intermediate 3,6-dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one. This method represents a significant advancement in the synthesis of these compounds, which could facilitate further pharmacological studies .

Anticancer Effects of Curzerenone

Curzerenone, a naturally occurring sesquiterpene, has demonstrated potent anticancer properties against drug-resistant lung carcinoma cells. The compound's mechanism of action includes the induction of apoptosis, loss of mitochondrial membrane potential, and generation of reactive oxygen species (ROS). Additionally, curzerenone affects the ERK/MAPK and NF-κB signaling pathways, which are crucial in cancer cell survival and proliferation. The study's findings suggest that curzerenone could be a promising candidate for the treatment of drug-resistant lung cancer .

Cytotoxic and Antitumor Effects of Curzerene

Although curzerene is a different compound from curzerenone, it is worth noting that it also exhibits antiproliferative effects against human lung adenocarcinoma cells. The study demonstrated that curzerene could arrest cells in the G2/M phase of the cell cycle and induce apoptosis. Additionally, curzerene showed a significant reduction in tumor growth in vivo without notable toxicity, suggesting its potential as an anti-lung adenocarcinoma drug .

In Vitro Morphological Assessment of Apoptosis Induced by Curzerenone

Curzerenone was identified as one of the active compounds in Curcuma zedoaria with significant cytotoxic activity against various cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner, which was confirmed by cytological observations and the activation of caspase-3. These findings support the traditional use of Curcuma zedoaria rhizomes in treating cancer-related diseases and highlight the therapeutic potential of curzerenone .

Separation and Identification of Curzerene in Curcuma Wenyujin Oil

The study focused on curzerene, another sesquiterpene, which was isolated from Curcuma wenyujin oil. The structural identification of curzerene was achieved using various spectroscopic methods, including IR, NMR, and MS. This research provides valuable data for the quality control of Curcuma wenyujin oil, although it does not directly relate to curzerenone .

A Nuclear Magnetic Resonance Study of Curzerenone

Nuclear magnetic resonance (NMR) spectroscopy was utilized to study the molecular structure of curzerenone. The analysis confirmed the presence of long-range spin coupling in the fused furan ring of curzerenone, which is consistent with the predicted structure of the compound. This study provides accurate values of NMR parameters that are essential for understanding the molecular structure of curzerenone .

Scientific Research Applications

Anticancer Properties

Curzerenone has shown potential as an anticancer agent. Zheng and Chen (2019) found that curzerenone induced potent antiproliferative effects against gemcitabine-resistant lung cancer cells. This effect was attributed to the induction of apoptosis, alterations in mitochondrial membrane potential (MMP), and reactive oxygen species (ROS) generation. The study also noted that curzerenone activated the p38 MAPK/ERK signaling pathway and inhibited the NF-kB pathway in a dose-dependent manner (Zheng & Chen, 2019).

Chemical Synthesis and Composition

Miyashita, Kumazawa, and Yoshikoshi (1981) synthesized curzerenone, focusing on the combination of γ-ketoester synthesis and 3-methylfuran annulation. This synthesis involved multiple steps, including the Lewis acid-promoted reaction and KF-catalyzed reaction, showcasing the intricate process involved in curzerenone synthesis (Miyashita, Kumazawa, & Yoshikoshi, 1981).

Apoptosis Induction

Syed Abdul Rahman and colleagues (2013) noted that curzerenone significantly inhibited cell proliferation in various human cancer cell lines, including MCF-7, Ca Ski, and HCT-116. The compound induced apoptosis through the activation of caspase-3, suggesting its role in chemopreventive and chemotherapeutic strategies (Syed Abdul Rahman et al., 2013).

Inhibition of STAT3 Signaling

Jang et al. (2019) discovered that curzerenone exhibited inhibitory activity against interleukin (IL)-6-stimulated STAT3 expression. This activity suggests potential for curzerenone in treating severe inflammatory diseases by blocking the IL-6-activated JAK2/STAT3 and ERK-MAPK signaling pathways (Jang et al., 2019).

Antioxidant Potential

Jena et al. (2017) analyzed the essential oil from Curcuma angustifolia, finding that curzerenone was a major component. The study highlighted the oil's antioxidant potential, comparing it to standards like ascorbic acid and butylated hydroxytoluene (BHT). This indicates curzerenone's role in natural antioxidant applications (Jena et al., 2017).

Anti-Platelet Aggregation

Chen and colleagues (2016) identified that curzerenone, along with other compounds, showed inhibition against collagen-induced platelet aggregation. This finding underlines the potential of curzerenone in developing treatments for conditions associated with platelet aggregation (Chen et al., 2016).

Safety And Hazards

When handling Curzerenone, it is advised to avoid dust formation and breathing vapors, mist, or gas . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Many plants of the genus Curcuma, especially C. longa, C. zanthorrhiza, C. amada, C. mangga, C. aeruginosa, and C. zedoaria, were reported to modulate the immune functions and possessed a variety of immunomodulatory effects . More in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models of immune-related disorders .

properties

IUPAC Name

(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMJXSJCBLRAPD-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)[C@@H]([C@@](C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Record name Curzerenone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Curzerenone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174471
Record name Curzerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5H)-Benzofuranone, 6-ethenyl-6,7-dihydro-3,6-dimethyl-5-(1-methylethenyl)-, trans-

CAS RN

20493-56-5
Record name Curzerenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20493-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curzerenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curzerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
X Zhu, W Zhang, L Jin, G Zhang, H Yang, B Yu - Fitoterapia, 2020 - Elsevier
… curzerenone did not inhibit channel opening as quickly as T16A inh -A01 [15]. For reversibility, only curzerenone … In fact, only at relatively high concentrations curzerenone, curdione and …
Number of citations: 7 www.sciencedirect.com
SC Joshi, CS Mathela - Pharmacognosy Research, 2012 - ncbi.nlm.nih.gov
… namely curzerenone and furanodienone have been taken in this study. This is the first report on the antioxidant and antibacterial activities of the curzerenone and furanodienone. …
Number of citations: 35 www.ncbi.nlm.nih.gov
H Hikino, C Konno, K Agatsuma, T Takemoto… - Journal of the …, 1975 - pubs.rsc.org
… Since curzerenone and epicurzerenone show no optical … measurements for curzerenone and epicurzerenone, and … , all signals in the spectra of curzerenone and epicurzerenone in [2H]…
Number of citations: 57 pubs.rsc.org
T Zheng, H Xiao, Y Shen, X Zhang, K Jiang, L Liu… - J buon, 2019 - jbuon.com
… to examine the anticancer effects of Curzerenone - a naturally occurring sesquiterpene against gemcitabine-resistant lung carcinoma cells. The effects of Curzerenone on mitochondrial-…
Number of citations: 10 www.jbuon.com
M Al-Amin, NM Eltayeb, M Khairuddean… - Natural product …, 2021 - Taylor & Francis
Rhizomes of Curcuma caesia are traditionally used to treat cancer in India. The aim is to isolate chemical constituents from C. caesia rhizomes through bioassay-guided fractionation. …
Number of citations: 19 www.tandfonline.com
AH Omer Abdalla - 2015 - studentsrepo.um.edu.my
Curcuma zedoaria (Christm.) Rosc. (local name: Temu putih) and Curcuma purpurascens are two medicinally important plants of the genus Curucma and grow abundantly in Asian …
Number of citations: 1 studentsrepo.um.edu.my
JJ Chen, TH Tsai, HR Liao, LC Chen, YH Kuo, PJ Sung… - Molecules, 2016 - mdpi.com
… On the basis of the above data, the structure of 1 was elucidated as 13-hydroxy-curzerenone… 212.1 (C-1)) of 2 replaced the 10-vinyl group of curzerenone (3) [5,6]. This was supported by …
Number of citations: 27 www.mdpi.com
OAA Hamdi - 2015 - search.proquest.com
Curcuma zedoaria (Christm.) Rosc.(local name: Temu putih) and Curcuma purpurascens are two medicinally important plants of the genus Curucma and grow abundantly in Asian …
Number of citations: 1 search.proquest.com
DK Poudel, PK Ojha, A Rokaya, R Satyal, P Satyal… - Plants, 2022 - mdpi.com
… and its essential oil dominated by curzerenone, 1,8-cineole, … cluster rich in curzerenone/epi-curzerenone followed by camphor, … fall under the curzerenone/epi-curzerenone chemotype. …
Number of citations: 6 www.mdpi.com
M Miyashita, T Kumazawa… - The Journal of Organic …, 1984 - ACS Publications
Conclusion We have shown in this work that a complete 13C13C spin-spin coupling matrix can be obtained by the 2D-INADEQUATE technique. Data from earlier labeling studies were …
Number of citations: 11 pubs.acs.org

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